

Application Note: Analytical Characterization of (2-Chloro-3,6-difluorophenyl)methanol

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Compound of Interest

Compound Name: (2-Chloro-3,6-difluorophenyl)methanol

CAS No.: 261762-44-1

Cat. No.: B1586976

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Introduction & Compound Profile

(2-Chloro-3,6-difluorophenyl)methanol is a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, often serving as a scaffold for kinase inhibitors or fluorinated ether herbicides. Its structure features a benzyl alcohol moiety with a specific substitution pattern that dictates its chemical stability and spectroscopic signature.[1]

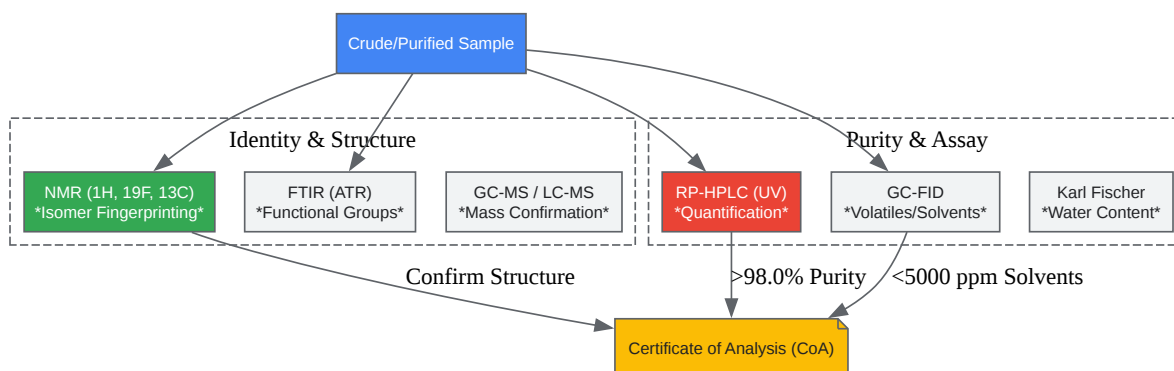
Physicochemical Profile

| Property | Specification |
|-------------------|---|
| Chemical Name | (2-Chloro-3,6-difluorophenyl)methanol |
| CAS Number | 261762-44-1 |
| Molecular Formula | C |
| | H |
| | ClF |
| | O |
| Molecular Weight | 178.56 g/mol |
| Physical State | White to off-white crystalline solid (or supercooled viscous liquid) |
| Solubility | Soluble in Methanol, Acetonitrile, DCM; Sparingly soluble in Water |
| Acidity (pKa) | ~13.5 (Alcoholic OH); Aromatic protons activated by F/Cl |

Analytical Strategy & Workflow

The characterization strategy prioritizes the differentiation of the 2,3,6-substitution pattern from potential synthetic regioisomers (e.g., 2-chloro-4,5-difluoro analogs).

Workflow Diagram



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Figure 1: Analytical workflow ensuring comprehensive characterization from structural verification to purity assessment.

Protocol A: High-Resolution NMR Spectroscopy (Identity)

Objective: To unambiguously confirm the 2,3,6-substitution pattern using

F-

H coupling constants. The presence of two fluorine atoms creates a unique spin system that distinguishes this molecule from isomers.[1]

Instrumentation & Parameters[1][3][4]

- Instrument: 400 MHz (or higher) NMR Spectrometer.
- Solvent: DMSO-

(preferred for OH visibility) or CDCl₃

[1]

- Temperature: 298 K.[1]

Structural Analysis Logic

The aromatic ring contains two protons (H4 and H5) and two fluorines (F3 and F6).[1]

- H4 (Ar-H): Adjacent to F3 (Ortho coupling) and H5 (Ortho coupling).[1]
- H5 (Ar-H): Adjacent to F6 (Ortho coupling) and H4 (Ortho coupling).[1]
- F3 & F6: Para relationship (Coupling

is typically negligible, < 2 Hz, simplifying the spectrum compared to ortho-difluoro isomers).

[1]

Expected Chemical Shifts & Coupling (DMSO-)

| Nucleus | Assignment | Shift (ppm) | Multiplicity & Coupling Constants () | Mechanistic Insight |
|---------|------------|--------------|---------------------------------------|---|
| H | -CH OH | 4.50 - 4.60 | Doublet (Hz) | Couples with OH proton. |
| H | -OH | 5.30 - 5.50 | Triplet (Hz) | Exchangeable; triplet due to CH . |
| H | H4 / H5 | 7.20 - 7.60 | Multiplets (dt or td) | Key Diagnostic: Large (~9-10 Hz) and (~8 Hz). |
| F | F3 / F6 | -110 to -125 | Two distinct signals | Chemical environment differs due to Cl (at C2) vs CH OH (at C1).[1] |

Protocol Steps:

- Dissolve ~10 mg of sample in 0.6 mL DMSO- .
- Acquire
H NMR (16 scans, 10s relaxation delay for integration accuracy).
- Acquire
F NMR (proton-coupled and decoupled).

- Note: In the proton-coupled

F spectrum, look for the absence of large F-F coupling (confirming para) and presence of distinct doublets/triplets from H-F coupling.[1]

Protocol B: RP-HPLC Method for Purity & Assay

Objective: Quantify purity and detect potential oxidation by-products (e.g., 2-chloro-3,6-difluorobenzaldehyde or benzoic acid).

Chromatographic Conditions

- Column: C18 Stationary Phase (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 μm).[1]
 - Reasoning: A standard C18 provides sufficient hydrophobic retention.[1] Phenyl-Hexyl columns can be used if isomer separation is difficult.[1]
- Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses silanol activity and keeps acidic impurities protonated).[1]
- Mobile Phase B: Acetonitrile (ACN).[1]
- Flow Rate: 1.0 mL/min.[1]
- Column Temp: 30°C.
- Detection: UV at 220 nm (aromatic ring absorption) and 254 nm.[1]
- Injection Volume: 5 μL .

Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
|------------|------------------|------------------|------------------|
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 10 | 90 | Linear Gradient |
| 18.0 | 10 | 90 | Wash |
| 18.1 | 90 | 10 | Re-equilibration |
| 23.0 | 90 | 10 | End |

System Suitability Criteria (SST)

- Tailing Factor (T): NMT 1.5 (Benzyl alcohols can tail due to H-bonding; acid modifier mitigates this).[1]
- Resolution (Rs): > 2.0 between Main Peak and nearest impurity (likely the aldehyde).[1]
- RSD (Area): < 0.5% for 5 replicate injections of standard.[1]

Protocol C: GC-MS for Impurity Profiling

Objective: Confirm molecular mass and detect volatile halogenated impurities (e.g., benzyl chloride derivatives formed during synthesis).

Method Parameters

- System: Agilent 7890/5977 or equivalent.
- Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25 μ m).[1]
- Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
- Inlet: Split 20:1 @ 250°C.
- Oven Program:
 - 50°C for 1 min.

- Ramp 15°C/min to 280°C.
- Hold 3 min.
- MS Source: EI (70 eV), Source Temp 230°C.[1]

Interpretation

- Molecular Ion (
): 178 m/z (Check for Cl isotope pattern 3:1 at 178/180).[1]
- Base Peak: Often m/z 143 (Loss of Cl) or m/z 149 (Loss of HCOH? No, typical benzyl alcohol fragmentation involves loss of OH or CH₂OH).[1]
 - Correction: Benzyl alcohols typically show a strong
or loss of OH (M-17).[1] For this molecule, look for m/z 161 (loss of OH) and the tropylium ion analog (fluorinated/chlorinated).[1]

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